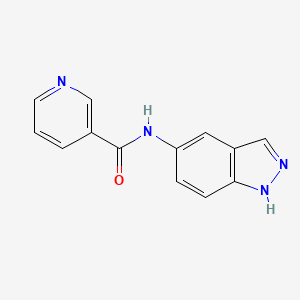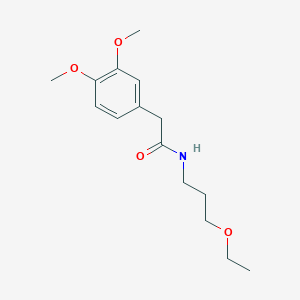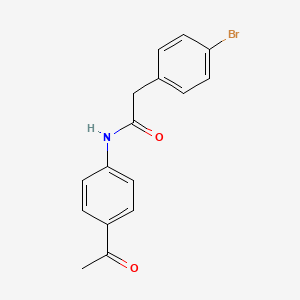![molecular formula C21H14Cl2N2O B4622170 2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)
2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol
説明
Synthesis Analysis
Synthesis of imidazole derivatives often involves multicomponent reactions, offering a one-pot synthesis route that ensures efficiency and versatility. For instance, a similar compound, "4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL)," was synthesized through a reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine, leading to its metal complexes being evaluated for antioxidant and antimicrobial activities (Ahmad et al., 2023).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which significantly influences the compound's electronic and spatial configuration. Single crystal X-ray diffraction studies reveal details about the molecular geometry, including bond lengths, angles, and conformations. For example, "2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one" displayed a triclinic crystal structure, with the imidazole ring nearly perpendicular to the phenyl ring (Sharma et al., 2017).
Chemical Reactions and Properties
Imidazole derivatives engage in a variety of chemical reactions, including interactions with transition metals to form complexes, demonstrating significant biological activities. The reactivity of these compounds often relates to their ability to act as ligands, forming stable complexes with metals (Ahmad et al., 2023).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. For example, the analysis of "4-(2- (4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one" provided insights into its crystalline nature, revealing how molecular interactions influence its physical state (Sharma et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical agents, define the functional applications of imidazole derivatives. Studies often focus on their antioxidative and antimicrobial efficacy, which are linked to the structure-activity relationship. The synthesis and study of their metal complexes further illuminate their chemical behavior and potential uses in various fields (Ahmad et al., 2023).
科学的研究の応用
Formation and Complexation Capabilities
One study explored the formation of N-heterocyclic carbenes through tautomerization of mesomeric betaines derived from 2-(Imidazolium-1-yl)phenolates. This research demonstrated how these carbenes can be trapped in various forms, including thiones and palladium complexes, without involving the phenolate group. These findings suggest potential applications in creating new heterocyclic ring systems and complexes for various uses, including catalysis and material science (Ming Liu et al., 2016).
Molecular Docking and Quantum Chemical Calculations
Another study conducted molecular docking and quantum chemical calculations on a structurally similar compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol. The research provided insights into the molecular structure, spectroscopic data, and biological effects based on molecular docking results, pointing towards applications in designing molecules with specific biological or chemical properties (A. Viji et al., 2020).
Photophysical and Theoretical Studies
Research on imidazole-based excited-state intramolecular proton transfer (ESIPT) molecules highlighted their significant ESIPT fluorescence. Such studies are crucial for developing new fluorescent materials for sensing, imaging, and light-emitting applications. The work involved synthesizing and characterizing molecules, alongside performing quantum chemical calculations to predict electronic absorption spectra, providing a bridge between experimental and theoretical aspects of material science (Sivaraman Somasundaram et al., 2018).
Corrosion Inhibition Studies
Investigations into imidazole derivatives, including compounds similar to 2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol, as corrosion inhibitors for mild steel in acidic environments have shown these molecules to act as excellent inhibitors. Such studies combine experimental and theoretical approaches to understand the mechanisms of corrosion inhibition, offering potential applications in materials protection and industrial maintenance (M. Ouakki et al., 2020).
Synthesis and Evaluation of Antioxidant Activity
Another area of research involved the synthesis of new compounds bearing the imidazole structure, evaluating their antioxidant activity. This line of research is vital for developing new antioxidants that can be used in various applications, including food preservation, pharmaceuticals, and materials science to protect against oxidative damage (R. M. Shakir et al., 2014).
Safety and Hazards
作用機序
Target of Action
The compound “2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol” is a complex molecule that likely interacts with multiple targets. Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base, allowing it to participate in a variety of chemical reactions . This versatility may contribute to the compound’s broad range of potential biological activities.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that this compound interacts with multiple pathways
Pharmacokinetics
The presence of the imidazole ring, which is highly soluble in water and other polar solvents , suggests that this compound may have good bioavailability
Result of Action
Given the broad range of activities associated with imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level
特性
IUPAC Name |
2-[5-(2,3-dichlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O/c22-16-11-6-10-15(18(16)23)20-19(13-7-2-1-3-8-13)24-21(25-20)14-9-4-5-12-17(14)26/h1-12,26H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGPGVKIBBNNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3O)C4=C(C(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![dimethyl 2-[(4-isopropylbenzoyl)amino]terephthalate](/img/structure/B4622096.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4622103.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4622105.png)
![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4622111.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4622116.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4622120.png)

![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)
![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)
![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B4622144.png)

